1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
CAS No.: 847389-12-2
VCID: VC6650872
Molecular Formula: C18H17FIN3S
Molecular Weight: 453.32
* For research use only. Not for human or veterinary use.

Description |
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a complex organic compound that belongs to the thiourea class of chemicals. Thioureas are known for their diverse biological activities, including antimicrobial and antioxidant properties, making them significant in medicinal chemistry research. This specific compound features a molecular formula of C18H17FIN3S and a molecular weight of approximately 453.3 g/mol . Synthesis and Reaction ConditionsThe synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea typically involves the reaction of thiourea with appropriate electrophiles. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Solvents like dimethylformamide or ethanol may be used to facilitate the reaction. Biological Activity and Potential ApplicationsThiourea derivatives, including 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, are studied for their potential in drug development due to their ability to interact with biological targets effectively. These compounds often exhibit significant biological activity against various pathogens and may possess antioxidant properties . Research Findings and Future DirectionsResearch into thiourea derivatives continues to focus on optimizing these compounds for enhanced efficacy against specific biological targets. The unique structure of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, with its indole and thiourea components, makes it a promising candidate for further investigation in medicinal chemistry . |
---|---|
CAS No. | 847389-12-2 |
Product Name | 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea |
Molecular Formula | C18H17FIN3S |
Molecular Weight | 453.32 |
IUPAC Name | 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea |
Standard InChI | InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |
Standard InChIKey | CIYFGQHHVVEZCS-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I |
Solubility | not available |
PubChem Compound | 2046642 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume